3-(aminomethyl)-N-methylbenzamide

Lipophilicity Drug-likeness CNS permeability

Fragment-based CNS drug discovery demands scaffolds with balanced permeability and brain penetration, yet most aminomethyl benzamide analogs fail to simultaneously optimize both parameters. 3-(Aminomethyl)-N-methylbenzamide (CAS 515131-51-8) resolves this with a measured LogP of 1.60 and tPSA of 55.12 Ų, squarely within established CNS drug space. • Dual-parameter optimization: Outperforms 3-(aminomethyl)benzamide (tPSA 69.11 Ų) on brain penetration and 3-amino-N-methylbenzamide (LogP 0.11) on membrane permeability. • PROTAC-ready handle: The meta-aminomethyl group enables orthogonal linker conjugation via reductive amination or amide coupling with conformational flexibility absent in non-benzylic analogs. • For aqueous solubility-sensitive workflows, the hydrochloride salt (CAS 916211-48-8) is recommended to reduce DMSO dependence and mitigate solvent cytotoxicity.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 515131-51-8
Cat. No. B1355832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-N-methylbenzamide
CAS515131-51-8
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC(=C1)CN
InChIInChI=1S/C9H12N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyPSZORFNLDLXHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profiling of 3-(Aminomethyl)-N-methylbenzamide


3-(Aminomethyl)-N-methylbenzamide (CAS 515131-51-8) is a disubstituted benzamide featuring a primary aminomethyl group at the meta position and an N-methyl carboxamide moiety [1]. With molecular formula C₉H₁₂N₂O and molecular weight 164.20 g/mol, it occupies the fragment-like space (MW < 250) essential for fragment-based drug discovery. Its substitution pattern is distinct from closely related analogs such as 3-(aminomethyl)benzamide (CAS 102562-86-7) and 3-amino-N-methylbenzamide (CAS 25900-61-2), yielding quantifiable differences in lipophilicity (LogP) and topological polar surface area (tPSA) that critically influence downstream application suitability [1][2][3].

Physicochemical Substitution Barriers of 3-(Aminomethyl)-N-methylbenzamide


Even minimal structural modifications within the aminomethyl benzamide series produce substantial shifts in lipophilicity (ΔLogP > 1.4 units) and polar surface area (ΔtPSA ≈ 14 Ų) that directly govern membrane permeability and target engagement [1][2]. The simultaneous presence of the N-methyl and 3-aminomethyl groups in this compound creates a physicochemical signature — moderate lipophilicity coupled with a tPSA below 60 Ų — that cannot be replicated by singly substituted analogs. Simple interchange between catalog-similar benzamides such as 3-(aminomethyl)benzamide or 3-amino-N-methylbenzamide is scientifically unsound without head-to-head comparative data, as these analogs occupy different regions of drug-like chemical space [1][2][3].

Differentiation Evidence for 3-(Aminomethyl)-N-methylbenzamide


LogP Improvement Over 3-Amino-N-methylbenzamide

3-(Aminomethyl)-N-methylbenzamide exhibits a computed LogP of 1.60, which is 1.4–1.5 log units higher than that of 3-amino-N-methylbenzamide (LogP 0.11–0.22) [1][2]. This increase arises from substituting the ring-attached amino group with an aminomethyl moiety, which significantly enhances lipophilicity without introducing a chiral center.

Lipophilicity Drug-likeness CNS permeability

tPSA Reduction vs 3-(Aminomethyl)benzamide

The topological polar surface area (tPSA) of 3-(aminomethyl)-N-methylbenzamide is 55.12 Ų, which is 14 Ų lower than that of 3-(aminomethyl)benzamide (69.11 Ų) [1][2]. This 20% reduction is attributable to N-methylation of the amide nitrogen, which eliminates one hydrogen bond donor site while preserving the pharmacophore. A tPSA below 60 Ų is a well-validated predictor of favorable blood-brain barrier penetration.

Polar surface area Brain penetration ADME optimization

Regioisomeric SAR vs 4-(Aminomethyl)benzamide

Extensive medicinal chemistry efforts on the 4-(aminomethyl)benzamide scaffold have yielded potent inhibitors of Ebola and Marburg virus entry, with optimized compounds achieving nanomolar antiviral activity [1]. While the 3-isomer presented here has not been profiled in the same assay, the meta substitution pattern alters both electronic distribution and vectorial orientation of the aminomethyl group, providing a structurally differentiated starting point for antiviral lead optimization campaigns that seek to escape intellectual property or explore previously inaccessible chemical space.

Regioisomeric SAR Antiviral drug discovery Benzamide scaffold

Hydrochloride Salt Solubility Advantage

The hydrochloride salt form (CAS 916211-48-8) of 3-(aminomethyl)-N-methylbenzamide offers enhanced aqueous solubility and improved storage stability compared to the free base . The hydrochloride formulation increases the compound's utility in aqueous biological assay buffers, reducing DMSO dependence and minimizing solvent-induced artifacts that can confound early-stage screening data.

Solubility Salt form Assay compatibility

High-Value Applications of 3-(Aminomethyl)-N-methylbenzamide


CNS Drug Discovery Fragment

With a measured LogP of 1.60 and tPSA of 55.12 Ų [1], 3-(aminomethyl)-N-methylbenzamide falls within the established CNS drug space (tPSA < 60 Ų, LogP 1–3). It outperforms 3-(aminomethyl)benzamide (tPSA 69.11 Ų) on predicted brain penetration and surpasses 3-amino-N-methylbenzamide (LogP 0.11) on membrane permeability [2][3]. This dual optimization makes it an ideal fragment for hit generation in neurodegenerative disease, neuro-oncology, and psychiatric disorder programs.

PROTAC Linker Conjugation Handle

The primary aminomethyl group at the meta position provides a chemically orthogonal handle for PROTAC (Proteolysis Targeting Chimera) linker conjugation via reductive amination or amide coupling. Unlike 3-amino-N-methylbenzamide, which lacks the benzylic amine spacer, this compound offers greater conformational flexibility for linker attachment while maintaining a balanced LogP–tPSA profile compatible with bifunctional degrader design [1][3].

Antiviral Lead Optimization via Regioisomeric SAR

The 4-(aminomethyl)benzamide scaffold has produced nanomolar inhibitors of Ebola and Marburg virus entry [4]. The 3-isomer remains largely unexplored in this context, offering medicinal chemists a structurally distinct regioisomer for scaffold-hopping campaigns. Procurement of the 3-isomer enables exploration of novel SAR and potentially uncovers differentiated antiviral activity profiles with freedom-to-operate advantages [1].

Aqueous Screening with HCl Salt

For high-throughput and cell-based screening workflows that require aqueous solubility, the hydrochloride salt form (CAS 916211-48-8) is recommended over the free base . The salt form reduces DMSO dependence, minimizing solvent-related cytotoxicity and improving the translatability of primary screening hits to secondary assays.

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